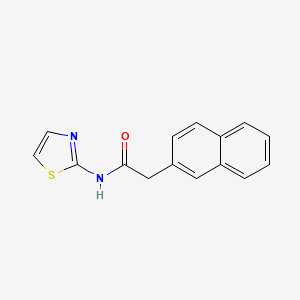![molecular formula C11H13NO4 B5376789 3-[(allylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5376789.png)
3-[(allylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(allylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known as ACHC, is a bicyclic amino acid that has gained significant attention in the scientific community due to its unique structure and potential applications in drug development. ACHC has been found to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-[(allylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and disruption of viral replication. 3-[(allylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has been shown to inhibit the activity of enzymes involved in cell wall synthesis, such as penicillin-binding proteins (PBPs) in bacteria. In viruses, 3-[(allylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has been shown to inhibit the activity of the viral protease, which is essential for viral replication.
Biochemical and Physiological Effects:
3-[(allylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has been found to exhibit low toxicity and high stability, making it an attractive candidate for drug development. Studies have shown that 3-[(allylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be administered orally and has good bioavailability. 3-[(allylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has also been shown to exhibit good pharmacokinetic properties, with a half-life of approximately 3 hours in rats. 3-[(allylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[(allylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the treatment of a range of bacterial infections. 3-[(allylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has also been found to exhibit antiviral activity against HIV and HCV, which are major global health concerns. However, one of the limitations of 3-[(allylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is its relatively low yield in the synthesis process, which can make it difficult to produce large quantities for clinical trials.
Direcciones Futuras
There are several future directions for 3-[(allylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid research, including the development of novel drug formulations and the investigation of its potential use in combination therapy. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(allylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid and its potential applications in the treatment of bacterial and viral infections. Finally, the development of more efficient synthesis methods for 3-[(allylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid could help to overcome the limitations of its current synthesis process and facilitate its use in clinical trials.
Métodos De Síntesis
The synthesis of 3-[(allylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves the use of a series of chemical reactions, including the condensation of allylamine with diethyl oxalate, followed by the hydrolysis of the resulting diethyl allyloxalate. The final step involves the cyclization of the resulting 3-allyloxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid using trifluoroacetic acid. The overall yield of 3-[(allylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid synthesis ranges from 25-30%.
Aplicaciones Científicas De Investigación
3-[(allylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has been extensively studied for its potential applications as a drug candidate. It has been found to exhibit potent antimicrobial activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa. Additionally, 3-[(allylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has been shown to have antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). 3-[(allylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has also been found to exhibit anticancer properties, with studies showing its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
3-(prop-2-enylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-5-12-10(13)8-6-3-4-7(16-6)9(8)11(14)15/h2-4,6-9H,1,5H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBFSQDQRJNHTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1C2C=CC(C1C(=O)O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(cyclopropylcarbonyl)-N-[2-(6-methylpyridin-2-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5376717.png)

![N-{2-[methyl(methylsulfonyl)amino]ethyl}-1,2,3,4-tetrahydroquinoline-8-carboxamide](/img/structure/B5376725.png)
![5-{4-[3-(4-sec-butylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5376729.png)
![3-[(4-fluorobenzyl)thio]-5-isopropyl-4-methyl-4H-1,2,4-triazole](/img/structure/B5376731.png)
![2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5376741.png)
![3-ethyl-5-{4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5376742.png)
![2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5376768.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(3-pyridin-4-yl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5376774.png)
![N~3~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide](/img/structure/B5376779.png)
![2-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-5-bromo-1H-isoindole-1,3(2H)-dione](/img/structure/B5376783.png)

![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5376804.png)
![N-(3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5376819.png)